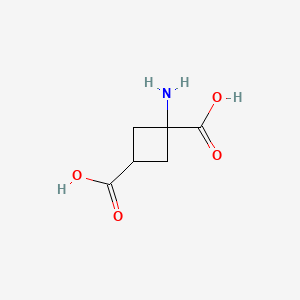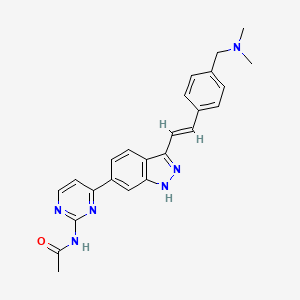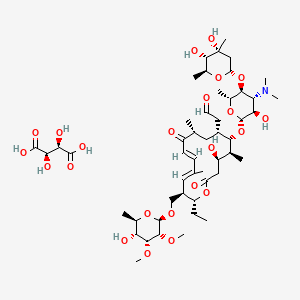
Cularidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cularidine is an alkaloid.
Scientific Research Applications
Chemical Structure and Synthesis
Cularidine, a compound known for its phenolic hydroxyl group, undergoes O-methylation to yield cularine. R. Manske's research in 1966 detailed the structural analysis of cularidine, including its synthesis through O-ethylated cularidine, which was degraded to asaronic and 4-ethoxyphthalic acids. This study is pivotal in understanding the chemical structure of cularidine (Manske, 1966).
Pharmacological Properties
In 1991, a study by P. D’Ocon et al. explored the effects of cularidine in the context of uterine smooth muscle relaxation. This research highlighted the similarities and differences in the relaxant action of cularidine and other related compounds, suggesting potential applications in smooth muscle-related conditions (D’Ocon et al., 1991).
Chemotaxonomic Significance
Cularidine's significance extends to chemotaxonomy, as illustrated in a 2005 study by R. Suau et al. The research identified and quantified cularidine among other alkaloids in the genus Sarcocapnos, demonstrating its role in understanding the chemical diversity and classification of plant species (Suau et al., 2005).
Potential Therapeutic Applications
The interaction of cularidine with dopaminergic receptor sites was investigated in a 2005 study by P. Protais et al. They discovered that cularidine could inhibit the binding at D-1 and D-2 dopaminergic sites, suggesting its potential application in neurological or psychiatric disorders (Protais et al., 2005).
Synthesis Methodologies
T. Kametani et al. in 1969 detailed the synthesis of O-isobutylcularidine, providing insights into the chemical modifications and structural analogs of cularidine, which could be pivotal for its application in medicinal chemistry (Kametani et al., 1969).
properties
Product Name |
Cularidine |
|---|---|
Molecular Formula |
C19H21NO4 |
Molecular Weight |
327.4 g/mol |
IUPAC Name |
(10S)-5,6-dimethoxy-11-methyl-2-oxa-11-azatetracyclo[8.7.1.03,8.014,18]octadeca-1(17),3,5,7,14(18),15-hexaen-17-ol |
InChI |
InChI=1S/C19H21NO4/c1-20-7-6-11-4-5-14(21)19-18(11)13(20)8-12-9-16(22-2)17(23-3)10-15(12)24-19/h4-5,9-10,13,21H,6-8H2,1-3H3/t13-/m0/s1 |
InChI Key |
ITGZZZYNPULRNZ-ZDUSSCGKSA-N |
Isomeric SMILES |
CN1CCC2=C3[C@@H]1CC4=CC(=C(C=C4OC3=C(C=C2)O)OC)OC |
Canonical SMILES |
CN1CCC2=C3C1CC4=CC(=C(C=C4OC3=C(C=C2)O)OC)OC |
synonyms |
cularidine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[6-chloro-3-[2-[(4-chlorophenyl)methyl]-4-phenylpyrazol-3-yl]-1H-indol-2-yl]-[(3R)-3-[3-(dimethylamino)propyl-methylamino]pyrrolidin-1-yl]methanone](/img/structure/B1193869.png)

![7-amino-N-cyclohexyl-N,1-dimethyl-[1,3]thiazolo[3,2-a]benzimidazole-2-carboxamide](/img/structure/B1193876.png)
